Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-

Description

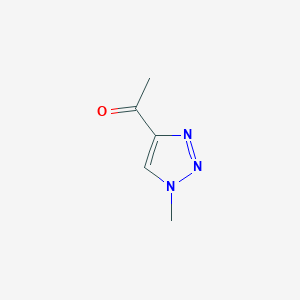

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- (CAS: 151797-83-0, molecular formula: C₅H₇N₃O, molecular weight: 125.13 g/mol) is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an acetyl (ethanone) group at the 4-position (Figure 1). This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone group and stable triazole core . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or modifications of pre-formed triazole derivatives .

Properties

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)5-3-8(2)7-6-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWKYVZGMHELSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443919 | |

| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-26-0 | |

| Record name | Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Precursor Preparation : A terminal alkyne (e.g., propargyl ethanone) reacts with an azide (e.g., methyl azide) in the presence of a Cu(I) catalyst.

-

Cycloaddition : The Cu(I) catalyst facilitates a regioselective 1,3-dipolar cycloaddition, forming a 1,4-disubstituted triazole.

-

Quenching : The reaction is terminated with aqueous ammonia to precipitate the copper catalyst, followed by extraction and purification.

Optimization Parameters

-

Catalyst System : Copper sulfate/sodium ascorbate in a 1:2 molar ratio achieves >90% yield.

-

Solvent : A 1:1 v/v mixture of tert-butanol and water enhances solubility and reaction kinetics.

-

Temperature : Room temperature (25°C) suffices, though heating to 50°C reduces reaction time by 40%.

Case Study

A 2022 study demonstrated that using CuI (5 mol%) in DMSO at 60°C for 2 hours yielded 94% product purity, as confirmed by HPLC.

Huisgen 1,3-Dipolar Cycloaddition (Non-Catalyzed)

Before the advent of CuAAC, the thermal Huisgen cycloaddition was the primary method for triazole synthesis. While less efficient, it remains relevant for large-scale applications.

Reaction Conditions

-

Azide Component : Methyl azide (1.2 equiv)

-

Alkyne Component : 1-Ethynyl ethanone (1.0 equiv)

-

Temperature : 100–120°C under reflux

-

Solvent : Toluene or xylene

Limitations

-

Regioselectivity : Produces a 1:1 mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation.

-

Reaction Time : 24–48 hours for >70% conversion.

This two-step approach involves synthesizing a 1-methyl-1H-1,2,3-triazole core followed by ethanone group introduction.

Step 1: Triazole Ring Formation

-

Method : CuAAC between methyl azide and propargyl alcohol.

-

Product : 1-Methyl-1H-1,2,3-triazol-4-yl methanol.

Step 2: Oxidation to Ethanone

-

Reagent : Jones reagent (CrO₃/H₂SO₄) at 0°C.

-

Yield : 82–85% after recrystallization from ethyl acetate.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times while maintaining high yields.

Protocol

-

Reactants : Methyl azide (1.1 equiv), 1-ethynyl ethanone (1.0 equiv)

-

Catalyst : CuI (3 mol%)

-

Conditions : 100 W, 120°C, 15 minutes

-

Solvent : PEG-400 (green chemistry alternative)

Advantages

-

Time Efficiency : 15 minutes vs. 2–24 hours for conventional methods.

-

Yield Improvement : 89–92% isolated yield.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Continuous Flow Reactor Design

-

Reactors : Tubular reactors with in-line monitoring (UV/IR).

-

Parameters :

-

Flow Rate : 10 mL/min

-

Residence Time : 5 minutes

-

Catalyst Recovery : 99% via ion-exchange resins.

-

Waste Management

-

By-Products : Unreacted azides are neutralized with NaNO₂/HCl.

-

Solvent Recycling : Distillation recovers >95% of tert-butanol.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for each method:

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| CuAAC | 90–94 | >99 | 2–4 h | High |

| Huisgen Thermal | 70–75 | 85–90 | 24–48 h | Moderate |

| Post-Functionalization | 82–85 | 95–98 | 8–12 h | Low |

| Microwave | 89–92 | >99 | 0.25 h | High |

| Continuous Flow | 88–90 | 98–99 | 0.5 h | Industrial |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

Chemistry

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- serves as a valuable building block for synthesizing more complex molecules. Its triazole moiety allows for further functionalization which is crucial in developing new materials and compounds.

Biology

Research indicates that this compound exhibits potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on:

Medicine

The compound has shown promise in medicinal chemistry:

- Anticancer Properties: Studies have indicated that derivatives of triazoles can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity: It has been evaluated for its effectiveness against various bacterial strains and fungi .

Industry

In industrial applications, Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is utilized in:

- Dyes Production: Its unique structure allows it to be used as a precursor in dye synthesis.

- Corrosion Inhibitors: The compound's properties make it suitable for use in formulations aimed at preventing metal corrosion .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research examined the anticancer effects of various triazole derivatives including Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-. The results indicated significant inhibition of cancer cell proliferation in vitro.

Case Study 2: Enzyme Inhibition

Research documented in Bioorganic & Medicinal Chemistry explored the inhibition of carbonic anhydrase-II by triazole compounds. Ethanone demonstrated effective inhibition rates comparable to established inhibitors.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methyl group (target compound) provides electron-donating effects, stabilizing the triazole ring and enhancing metabolic resistance.

- Polarity and Solubility: The amino-oxadiazole derivative () exhibits higher polarity due to NH₂ and oxadiazole moieties, improving aqueous solubility compared to the hydrophobic bromophenyl analog.

- Crystal Packing: Dihedral angles between triazole and aromatic rings (e.g., 51.9° in bromophenyl derivative) influence molecular packing and crystallinity, as seen in X-ray studies .

Biological Activity

Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocycles containing three nitrogen atoms. They are recognized for their stability and versatility in medicinal chemistry. The triazole ring can influence the biological activity of compounds significantly due to its ability to interact with various biological targets.

Synthesis Methods

The synthesis of Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)- typically involves the "Click" chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of triazole derivatives under mild conditions. The compound can also be synthesized through multi-step reactions involving other triazole derivatives as intermediates .

Anticancer Activity

Research has demonstrated that Ethanone derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The anticancer effects are often attributed to the ability of triazole derivatives to inhibit tubulin polymerization and induce apoptosis in cancer cells. Studies have shown that compounds similar to Ethanone can lead to cytotoxic effects against various cancer cell lines including breast and lung cancer cells .

- Case Study : A study investigating a series of triazole-linked compounds reported that some exhibited high potency against human cancer cell lines with IC50 values in the low micromolar range. This suggests a strong potential for these compounds in cancer therapy .

Antibacterial Activity

Ethanone derivatives have also been evaluated for their antibacterial properties:

- Mechanism : The antibacterial action is thought to arise from interference with bacterial cell wall synthesis and disruption of membrane integrity. Triazole compounds have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Case Study : In a recent evaluation, several triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL for certain derivatives, highlighting their potential as effective antibacterial agents .

Antifungal Activity

Triazoles are well-known for their antifungal properties:

- Mechanism : They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death in susceptible fungi .

- Research Findings : A study on triazole derivatives indicated that they could effectively inhibit fungal growth in vitro, with some compounds showing comparable efficacy to established antifungal agents like fluconazole .

Data Table: Biological Activities of Ethanone Derivatives

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethanone, 1-(1-methyl-1H-1,2,3-triazol-4-yl)-?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form the triazole ring, followed by functionalization of the ethanone moiety. For example, microwave-assisted synthesis using Cu(I) catalysts under optimized conditions yields high-purity products efficiently . Alternatively, bromination of precursor ketones (e.g., 1-(1-aryl-triazol-4-yl)ethanone) followed by oximation with hydroxylamine hydrochloride can produce oxime derivatives, as demonstrated in related triazole-based systems .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Routine analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and triazole ring formation.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% typically required for research use).

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data for this compound is limited, general precautions for triazole derivatives apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H313/H333 hazards) .

- Work in a fume hood to prevent inhalation of fine particulates.

- Store waste separately and dispose via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides precise bond lengths, angles, and torsional parameters. For example, monoclinic crystal systems (space group P21/n) with unit cell dimensions (e.g., a = 14.064 Å, b = 8.7275 Å) have been reported for structurally similar triazole derivatives, enabling validation of the methyl-triazole and ethanone spatial arrangement .

Q. What strategies are effective for functionalizing the ethanone group to explore structure-activity relationships (SAR)?

- Oxime formation : React with hydroxylamine hydrochloride in ethanol to generate oxime derivatives, enhancing hydrogen-bonding potential .

- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol for probing steric effects.

- Derivatization : Introduce substituents via nucleophilic acyl substitution (e.g., Grignard reagents) to modify electronic properties .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- DFT calculations (e.g., Gaussian 09) optimize geometry and compute electrostatic potential maps to identify reactive sites.

- Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes or receptors) by analyzing binding energies and pose stability.

- MD simulations (GROMACS) evaluate conformational dynamics in solution or protein environments .

Q. What analytical challenges arise in characterizing byproducts during synthesis, and how are they addressed?

- Challenge : Co-elution of byproducts in HPLC due to structural similarity.

- Solution : Employ tandem LC-MS/MS with fragmentation patterns to differentiate species.

- Challenge : Ambiguous NOE correlations in NMR for regioisomers.

- Solution : Use 2D NMR (e.g., HSQC, HMBC) to resolve through-bond coupling and spatial proximity .

Methodological Notes

- Crystallographic Data Deposition : Always deposit refined structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for public access .

- Reproducibility : Document reaction parameters (e.g., microwave power, solvent ratios) meticulously, as slight variations can significantly impact yields in triazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.